molecular formula C12H16O B1339674 1-(3-(tert-Butyl)phenyl)ethanone CAS No. 6136-71-6

1-(3-(tert-Butyl)phenyl)ethanone

Cat. No.: B1339674
CAS No.: 6136-71-6
M. Wt: 176.25 g/mol
InChI Key: TVEGMYYTIFLVAP-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)phenyl)ethanone is an organic compound with the molecular formula C12H16O. It is a ketone derivative characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Fungicidal Activity : Novel compounds synthesized from 1-(3-(tert-Butyl)phenyl)ethanone have demonstrated notable fungicidal activity. For instance, certain compounds exhibited complete inhibition against Cercospora arachidicola Hori at specific concentrations (Mao, Song, & Shi, 2013).

  • Antimicrobial Applications : Research on heterocyclic compounds derived from this compound, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, has indicated their potential in antimicrobial activity (Wanjari, 2020).

Organic Synthesis

  • Organic Synthesis : this compound has been utilized in the synthesis of various organic compounds. For example, its derivatives have been used in the synthesis of diverse phosphine ligands and organometallic compounds (Karaoğlu et al., 2016).

Chemical Reactions and Mechanisms

  • Chemical Reaction Studies : Research involving this compound has contributed to understanding various chemical reactions, such as the kinetics of tert-butyllithium addition to alkenes (Obriot, Favier, & Sigwalt, 1987).

Pharmaceutical Research

  • Pharmaceutical Agent Degradation Study : The compound has been used in studies related to the degradation of pharmaceutical agents, illustrating its utility in environmental and pharmaceutical research (Sakkas et al., 2007).

  • Enzymatic C-Demethylation in Drug Metabolism : It plays a role in the enzymatic C-Demethylation of certain pharmaceutical compounds, highlighting its importance in the study of drug metabolism and pharmacokinetics (Yoo et al., 2008).

Material Science and Photocatalysis

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for it is “Warning” and it has hazard statements H227 and H302 . The precautionary statement is P280 .

Mechanism of Action

Target of Action

This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research . .

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as other aromatic ketones, are known to participate in electrophilic aromatic substitution reactions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, leading to various downstream effects.

Pharmacokinetics

It has a high gastrointestinal absorption and is BBB permeant . . These properties could potentially impact the compound’s bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(tert-Butyl)phenyl)ethanone can be synthesized through Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(tert-Butyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium tr

Properties

IUPAC Name

1-(3-tert-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEGMYYTIFLVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545994
Record name 1-(3-tert-Butylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-71-6
Record name 1-(3-tert-Butylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 1-tert-butyl-3-ethylbenzene (11.15) in acetonitrile (350 ml) and water (150 ml) at room temperature was added cerium (III) sulfate (6.05 g) and barium bromate (13.5 g). The resulting suspension was heated at reflux for 16 hrs. After cooling to room temperature, the reaction mixture was filtered. Saturated aqueous sodium thiosulphate solution was added to the filtrate, and the product was extracted into DCM (3×100 ml). Combined organics were washed with brine, dried over MgSO4 and concentrated in vacuo to give 1-(3-tert-butyl-phenyl)-ethanone as a yellow oil crude product (13.5 g). 1H NMR (CDCl3): δ 8.00 (s, 1H), 7.75 (d, 1H), 7.61 (d, 1H), 7.39 (t, 1H), 2.61 (s, 3H), 1.36 (s, 9H).
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150 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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